![molecular formula C9H7NO3 B1590004 5-Nitro-2,3-dihydro-1H-inden-1-one CAS No. 22246-24-8](/img/structure/B1590004.png)
5-Nitro-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Nitro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-Nitro-2,3-dihydro-1H-inden-1-one It is known that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes to the target’s function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could have diverse molecular and cellular effects.
Biological Activity
5-Nitro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 177.16 g/mol. The compound features a nitro group which is pivotal in its biological activity, particularly in redox reactions that can lead to microbial toxicity and other pharmacological effects .
Target Interactions:
this compound exhibits its biological effects primarily through interactions with various biological macromolecules. Its structure allows it to bind with high affinity to multiple receptors, similar to other indole derivatives. This binding can modulate the activity of enzymes and receptors involved in critical biochemical pathways.
Biochemical Pathways:
The compound influences several pathways linked to inflammation, cancer progression, and microbial resistance. It has been reported to exhibit:
- Antiviral Activity: Inhibiting viral replication.
- Anti-inflammatory Effects: Reducing inflammatory markers.
- Antimicrobial Properties: Effective against various pathogens including bacteria and fungi .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication mechanisms. |
Anti-inflammatory | Reduces cytokine production and inflammation markers. |
Antimicrobial | Effective against bacteria such as H. pylori and M. tuberculosis. |
Anticancer | Induces apoptosis in cancer cell lines through various pathways. |
Antioxidant | Scavenges free radicals, reducing oxidative stress. |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in therapeutic applications:
-
Antimicrobial Efficacy:
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development . -
Anticancer Properties:
Research indicated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways. This effect was attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in cell signaling related to apoptosis . -
Inflammation Modulation:
Another study reported that the compound effectively reduced inflammation in animal models by inhibiting the NF-kB pathway, which is central to inflammatory responses.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: 5-Nitro-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including reduction and substitution .
2. Biological Activity:
- Anticancer Properties: Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example, studies have shown that it can induce apoptosis in breast cancer cell lines such as MDA-MB-231 at concentrations as low as 1.0 μM .
Cell Line | Concentration (μM) | Effect |
---|---|---|
MDA-MB-231 | 1.0 | Induced apoptosis |
10.0 | Enhanced caspase activity |
- Antimicrobial Activity: Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, indicating potential applications in combating bacterial infections .
Pathogen | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 12.5 | Moderate antibacterial |
Escherichia coli | 25 | Moderate antibacterial |
3. Medicinal Chemistry:
- Drug Development: The compound is being investigated for its potential use in drug development due to its anti-inflammatory and analgesic properties. Its ability to interact with various molecular targets makes it a candidate for treating diseases such as cancer and infections .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
Anticancer Research:
A study focused on the compound's effects on various cancer cell lines reported significant inhibition of microtubule assembly at concentrations around 20 μM, underscoring its potential as an anticancer agent .
Antimicrobial Studies:
Another investigation assessed its efficacy against bacterial strains and found promising results that warrant further exploration into its use as an antibacterial agent.
Properties
IUPAC Name |
5-nitro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491979 | |
Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-24-8 | |
Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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